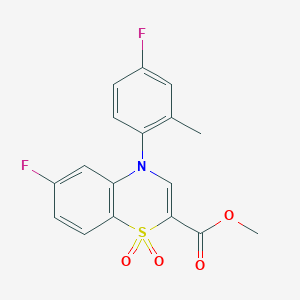

methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with fluorine atoms at positions 6 and 4-(4-fluoro-2-methylphenyl), along with a methyl ester group at position 2. The 1,1-dioxide moiety indicates sulfone functionalization, enhancing stability and influencing electronic properties . This compound is of interest in medicinal chemistry due to the bioactivity of benzothiazine derivatives, particularly in anti-inflammatory and antimicrobial applications.

Properties

IUPAC Name |

methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO4S/c1-10-7-11(18)3-5-13(10)20-9-16(17(21)24-2)25(22,23)15-6-4-12(19)8-14(15)20/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIIQUEJGXEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine class. Its unique structure, characterized by the presence of fluorine and methyl groups, enhances its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 365.4 g/mol

- CAS Number : 1291871-20-9

The compound features a benzothiazine core structure with two fluorine atoms and a methyl group attached to the aromatic ring, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

Anticancer Activity

Research indicates that compounds similar to methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate show significant anticancer properties. Studies suggest that these compounds can inhibit tumor growth by inducing apoptosis and interfering with cell cycle progression.

Case Study Example :

A study conducted on structurally related benzothiazine derivatives demonstrated that they inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of fluorine atoms may enhance its lipophilicity, allowing better penetration through bacterial membranes.

Research Findings :

In vitro assays revealed that methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

The biological activity of methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate is attributed to several mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis and function.

Comparative Analysis with Analog Compounds

A comparative analysis with other benzothiazine derivatives reveals variations in biological activity based on structural differences:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate | CHFNOS | 347.4 g/mol | Different aryl substituent enhancing activity |

| Methyl 7-fluoro-4-(5-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate | CHFNOS | 365.35 g/mol | Additional fluorination increases lipophilicity |

This table illustrates how variations in substituent positions and types can influence the pharmacological profile of benzothiazine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(4-Ethylphenyl)-6-Fluoro-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide

- Structural Differences : The 4-phenyl substituent is modified with an ethyl group instead of a 4-fluoro-2-methylphenyl group. This substitution reduces electronegativity at the phenyl ring and increases hydrophobicity .

- No direct pharmacological data are available for comparison.

Methyl 6-Bromo-4-(3-Methoxyphenyl)-4H-1,4-Benzothiazine-2-Carboxylate 1,1-Dioxide

- Structural Differences : A bromine atom replaces fluorine at position 6, and the 4-phenyl substituent is a 3-methoxyphenyl group. Bromine’s larger atomic radius and polarizability alter steric and electronic effects, while the methoxy group introduces electron-donating properties .

- Impact on Properties :

- Reactivity : Bromine may increase susceptibility to nucleophilic substitution compared to fluorine.

- Solubility : The methoxy group could improve solubility in polar solvents.

- Stability : Methoxy-substituted aromatic systems are prone to oxidative degradation under harsh conditions, unlike fluorinated analogs .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Fluorine vs. Bromine Substitution : Fluorine’s electronegativity and small size favor metabolic stability and target binding precision, whereas bromine’s bulkiness may hinder interactions in sterically sensitive environments .

- Degradation Pathways: Sulfone-containing benzothiazines generally degrade into sulfur oxides and aromatic fragments under extreme conditions, as noted in analogous compounds .

Q & A

What synthetic strategies are recommended for achieving regioselective fluorination in the benzothiazine core of this compound?

Level: Advanced

Methodological Answer:

Regioselective fluorination in benzothiazine systems requires careful optimization of reaction conditions. For fluorinated intermediates, electrophilic fluorination using Selectfluor® or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) is often employed. To minimize side reactions, protect the carboxylate ester group before fluorination. Post-synthetic oxidation (e.g., H2O2/AcOH) can introduce the 1,1-dioxide moiety, but monitor reaction progress via TLC or HPLC to avoid over-oxidation. Structural analogs in pharmacopeial data suggest using HPLC-UV (260–350 nm) for tracking fluorination efficiency and purity .

How can researchers resolve discrepancies in purity assessments between HPLC and NMR for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise due to undetected low-level impurities (e.g., des-fluoro byproducts or stereoisomers) that are NMR-silent but detectable via HPLC. Use orthogonal methods:

- HPLC: Optimize with a C18 column, gradient elution (acetonitrile/0.1% TFA in water), and UV detection at 260 nm (for aromatic systems) or 350 nm (for conjugated moieties) to capture impurities with low response factors .

- LC-MS: Identify non-UV-active impurities (e.g., inorganic salts).

- NMR: Employ 19F-NMR to confirm fluorine positioning and quantify fluorinated isomers. Cross-validate with spiked samples of known impurities.

What spectroscopic techniques are critical for confirming the 1,1-dioxide moiety and fluorine substitution patterns?

Level: Basic

Methodological Answer:

- IR Spectroscopy: Confirm sulfone groups via strong S=O stretching bands at ~1300–1150 cm⁻¹.

- 19F-NMR: Resolve fluorine environments (e.g., aromatic vs. aliphatic fluorines) and quantify regioisomers. Chemical shifts for aryl fluorines typically range from -100 to -130 ppm.

- 1H-13C HSQC/HMBC: Map coupling between fluorine and adjacent protons/carbons to verify substitution patterns.

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects, particularly for patent applications.

How can researchers mitigate des-fluoro byproduct formation during synthesis?

Level: Advanced

Methodological Answer:

Des-fluoro byproducts arise from hydrolytic or reductive defluorination. Mitigation strategies include:

- Low-Temperature Reactions: Conduct fluorination steps below 40°C to preserve C-F bonds.

- Anhydrous Conditions: Use molecular sieves or inert gas purging to minimize hydrolysis.

- Additives: Introduce mild Lewis acids (e.g., ZnCl2) to stabilize transition states and reduce side reactions.

- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to detect intermediates prone to defluorination.

What experimental design is recommended for stability studies under accelerated degradation conditions?

Level: Advanced

Methodological Answer:

Follow ICH Q1A guidelines:

- Forced Degradation: Expose the compound to 0.1 M HCl/NaOH (72 hrs, 40°C), 3% H2O2 (24 hrs, 25°C), and UV light (200–400 nm, 48 hrs).

- Analytical Endpoints: Use HPLC-DAD to track degradation products (e.g., hydrolyzed carboxylate or sulfone reduction). Pharmacopeial data for benzothiazine analogs recommend a relative response factor (RRF) threshold of 0.4–1.9 for impurity quantification .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions.

What safety protocols are essential when handling intermediates with genotoxic potential?

Level: Basic

Methodological Answer:

- Containment: Use gloveboxes or fume hoods for weighing and reactions, as recommended for sulfone-containing compounds .

- PPE: Wear nitrile gloves, lab coats, and safety goggles; avoid latex due to permeability.

- Waste Management: Segregate halogenated waste in labeled containers for incineration.

- Exposure Limits: Adhere to OSHA PEL/TLV guidelines for fluorinated aromatics (typically <1 mg/m³).

How can researchers validate an HPLC method for quantifying trace impurities in this compound?

Level: Advanced

Methodological Answer:

Validation parameters per ICH Q2(R1):

- Specificity: Spike samples with known impurities (e.g., meloxicam-related compounds A/B) and confirm baseline separation (relative retention time ±2%) .

- Linearity: Test over 50–150% of the target concentration; R² ≥0.995.

- Accuracy/Precision: Achieve recovery rates of 95–105% and RSD <2% for intra/inter-day assays.

- LOD/LOQ: Use signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ), validated via serial dilution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.